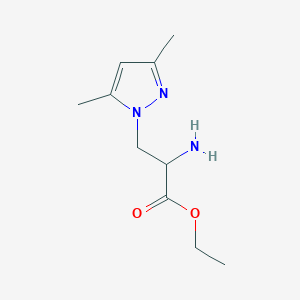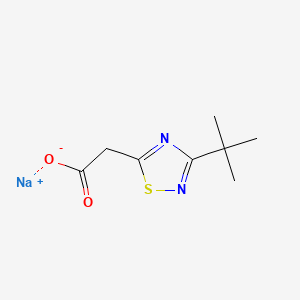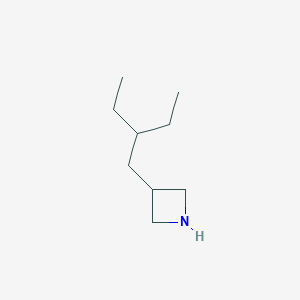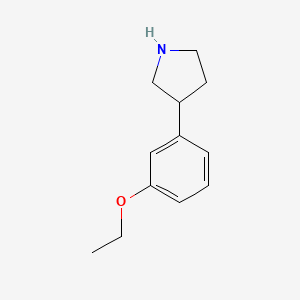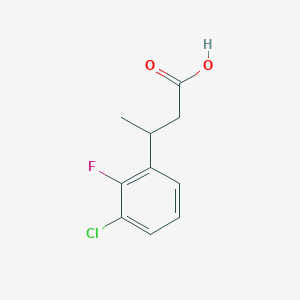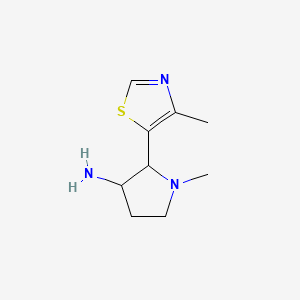
1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound containing a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 4-methylthiazole with appropriate pyrrolidine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the amine group.
4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the pyrrolidine moiety.
2-(4-Methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the methyl group on the pyrrolidine ring.
Uniqueness: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to the presence of both the thiazole and pyrrolidine rings, as well as the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
1-methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-6-9(13-5-11-6)8-7(10)3-4-12(8)2/h5,7-8H,3-4,10H2,1-2H3 |
Clé InChI |
DJSCVDSMRDUYHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2C(CCN2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



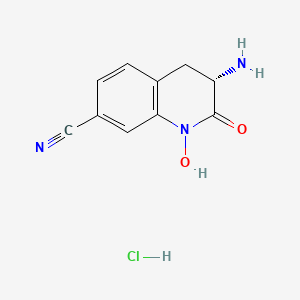
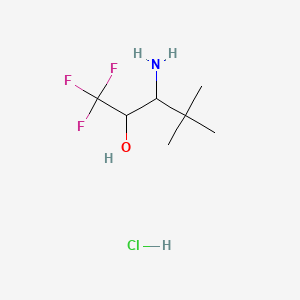
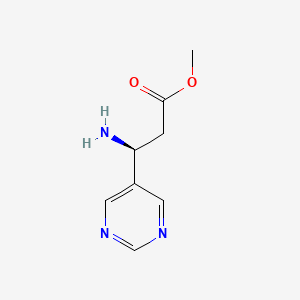
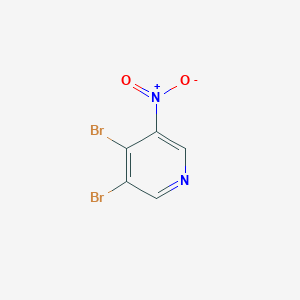
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
